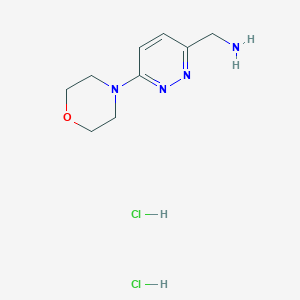
(2-Chloro-3-fluoro-4-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-fluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H6ClFIN It is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-iodophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amination. For instance, starting with a suitable benzene precursor, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .
Scientific Research Applications
(2-Chloro-3-fluoro-4-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .
Comparison with Similar Compounds
- (3-Chloro-2-fluorophenyl)methanamine
- (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Comparison: Compared to these similar compounds, (2-Chloro-3-fluoro-4-iodophenyl)methanamine is unique due to the specific arrangement of halogens and the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6ClFIN |
|---|---|
Molecular Weight |
285.48 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
InChI Key |
MCSPMWUICNYKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)


![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)

![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)
![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)

